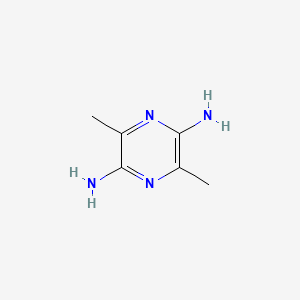
3,6-Dimethylpyrazine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylpyrazine-2,5-diamine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its two methyl groups at the 3 and 6 positions and two amino groups at the 2 and 5 positions. It has a molecular formula of C(6)H({10})N(_4) and a molecular weight of 138.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyrazine-2,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-diamino-3,6-dimethylpyrazine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylpyrazine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its reactivity and properties.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted pyrazines.
Scientific Research Applications
3,6-Dimethylpyrazine-2,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,6-Dimethylpyrazine-2,5-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
2,5-Dimethylpyrazine: This compound has a similar structure but lacks the amino groups, making it less reactive in certain chemical reactions.
2,3,5,6-Tetramethylpyrazine: Known for its presence in fermented foods, it has four methyl groups and different biological activities compared to 3,6-Dimethylpyrazine-2,5-diamine.
2,6-Dimethylpyrazine: Another related compound, used primarily as a flavor additive, with different substitution patterns affecting its properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and amino groups allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3,6-dimethylpyrazine-2,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3,(H2,8,9)(H2,7,10) |
InChI Key |
BDOOUSSVZRLJHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















